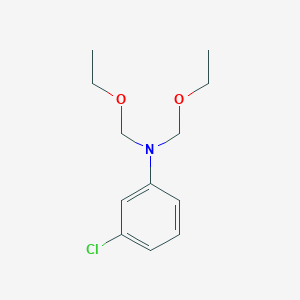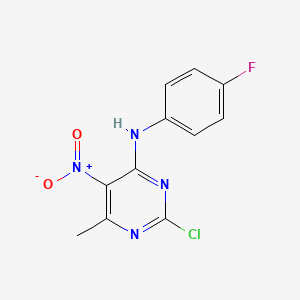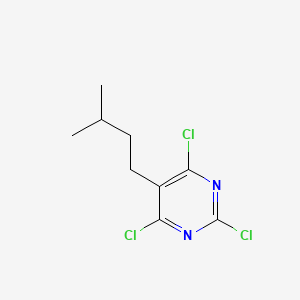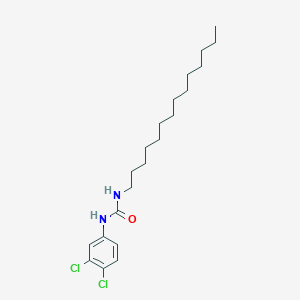![molecular formula C7H10O2 B14010729 2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14010729.png)
2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbicyclo[111]pentane-1-carboxylic acid is an organic compound belonging to the bicyclic bridged compounds family It is characterized by a highly strained molecular structure consisting of three rings of four carbon atoms each
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane framework through carbene insertion into the central bond of a bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved through photochemical reactions and haloform reactions. For example, the photochemical addition of propellane to diacetyl allows the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the strained nature of the bicyclo[1.1.1]pentane framework, which makes it highly reactive.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, radical reactions and nucleophilic additions are commonly employed to modify the bicyclo[1.1.1]pentane core .
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for use in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s highly strained structure allows it to participate in unique chemical reactions, which can alter the pharmacokinetic properties of drug molecules. For example, it can replace phenyl rings in drug molecules, leading to improved solubility and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
1-Carboxybicyclo[1.1.1]pentane: A similar compound with a carboxyl group, used in medicinal chemistry.
Uniqueness
2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of a methyl group, which adds to its reactivity and potential for functionalization. This makes it a valuable compound for the development of new drugs and materials.
Propiedades
Fórmula molecular |
C7H10O2 |
|---|---|
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
2-methylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-4-5-2-7(4,3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) |
Clave InChI |
OTSNYHRJAHPYQG-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CC1(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)

![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)


![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)


![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)

![(S)-10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14010710.png)

![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)
